CK2-IN-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

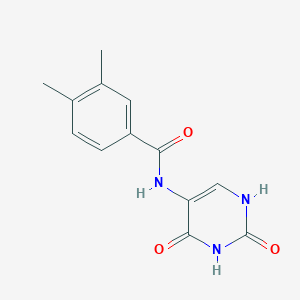

C13H13N3O3 |

|---|---|

Molecular Weight |

259.26 g/mol |

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dimethylbenzamide |

InChI |

InChI=1S/C13H13N3O3/c1-7-3-4-9(5-8(7)2)11(17)15-10-6-14-13(19)16-12(10)18/h3-6H,1-2H3,(H,15,17)(H2,14,16,18,19) |

InChI Key |

RKCZDZMCIPPVEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CNC(=O)NC2=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Dual Mechanisms of CK2-IN-10: A Tale of Two Inhibitors

The designation CK2-IN-10 refers to two distinct molecular entities that inhibit Protein Kinase CK2 through fundamentally different mechanisms. One is a potent, ATP-competitive inhibitor, while the other functions as an allosteric modulator. This guide provides an in-depth technical overview of both compounds, catering to researchers, scientists, and drug development professionals.

Entity 1: this compound (Hou et al.), An ATP-Competitive Inhibitor

This compound, a 4-(2-aminothiazol-5-yl)benzoate derivative, was identified through structure-based virtual screening and subsequent chemical optimization. It exhibits potent inhibition of CK2 by directly competing with ATP for binding to the kinase's active site.

Mechanism of Action

This compound (Hou et al.) functions as a classical ATP-competitive inhibitor. Its scaffold is designed to fit within the ATP-binding pocket of the CK2α and CK2α' catalytic subunits. The inhibitor forms key interactions with amino acid residues in the hinge region and with the conserved Lys68, effectively blocking the binding of ATP and preventing the subsequent phosphorylation of CK2 substrates. This disruption of catalytic activity leads to the downstream inhibition of CK2-mediated signaling pathways.

Quantitative Data

| Parameter | Value | Target | Reference |

| IC50 | 32 nM | CK2α | [1] |

| IC50 | 46 nM | CK2α' | [1] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol):

A common method to determine the IC50 value of an ATP-competitive inhibitor is a radiometric kinase assay.

-

Reaction Setup: Prepare a reaction mixture containing recombinant human CK2α or CK2α', a specific peptide substrate (e.g., RRRADDSDDDDD), and the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

-

Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction at 30°C for a defined period, ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (General Protocol):

To assess the anti-proliferative effects of the inhibitor on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified duration (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® luminescent cell viability assay.

-

Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) by plotting the percentage of viable cells against the inhibitor concentration.

Visualizations

Entity 2: this compound (Compound 31), An Allosteric Inhibitor

This compound was identified through a structure-based virtual screening of a fragment library and is characterized as a non-ATP-competitive, allosteric inhibitor of CK2.[2][3]

Mechanism of Action

This compound (Compound 31) exerts its inhibitory effect by binding to a distinct allosteric site on the CK2α subunit known as the αD pocket.[2] This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic activity without directly competing with ATP. The uracil (B121893) moiety of the compound forms polar interactions with Val162 and Asn118, while the phenyl group occupies a hydrophobic pocket.[2] This allosteric modulation provides a different avenue for achieving CK2 inhibition, potentially offering improved selectivity over ATP-competitive inhibitors.

Quantitative Data

| Parameter | Value | Target/Assay | Reference |

| IC50 | 13.0 μM | CK2α (non-ATP competitive) | [2][3] |

| IC50 | 23.1 μM | A549 cancer cell proliferation | [2][3] |

Experimental Protocols

Determining Non-ATP Competitive Inhibition (Kinetic Analysis):

-

Kinase Assay Setup: Perform a series of radiometric or fluorescence-based kinase assays as described previously.

-

Varying Substrate Concentrations: In separate sets of experiments, keep the concentration of this compound (Compound 31) constant while varying the concentration of ATP. In another set, keep the inhibitor concentration constant and vary the concentration of the peptide substrate.

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). For a non-competitive inhibitor, increasing inhibitor concentrations will result in a series of lines with different y-intercepts (1/Vmax) but the same x-intercept (-1/Km), indicating that the inhibitor does not affect substrate binding but reduces the maximum reaction velocity.

Virtual Screening for Allosteric Inhibitors (General Workflow):

-

Target Preparation: Utilize a crystal structure of CK2α with a known ligand bound to the allosteric αD pocket.

-

Pharmacophore Modeling: Generate a structure-based pharmacophore model that captures the key chemical features required for binding to the αD pocket.

-

Database Screening: Screen a chemical fragment library (e.g., ChemBridge) against the pharmacophore model to identify initial hits.

-

Molecular Docking and Scoring: Perform molecular docking of the hit fragments into the αD pocket and use a scoring function (e.g., Alloscore) to predict binding affinity and rank the candidates.

-

In Vitro Validation: Experimentally test the top-ranked compounds for their ability to inhibit CK2 in a non-ATP-competitive manner.

Visualizations

CK2 Signaling Pathways

CK2 is a pleiotropic kinase involved in numerous cellular processes critical for cell growth, proliferation, and survival. Its inhibition by compounds like this compound can impact multiple downstream signaling cascades.

References

CK2-IN-10: A Technical Guide to an ATP-Competitive Inhibitor of Protein Kinase CK2

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase that is a critical regulator of numerous cellular processes, including cell growth, proliferation, and survival. Its dysregulation is implicated in a wide range of human diseases, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of CK2-IN-10, a potent, ATP-competitive inhibitor of CK2. We detail its mechanism of action, present its biochemical potency and kinase selectivity profile in structured tables, and provide detailed experimental protocols for its characterization. Furthermore, this guide illustrates key concepts and pathways using Graphviz diagrams to facilitate a deeper understanding of this compound as a research tool and potential therapeutic agent.

Introduction to Protein Kinase CK2

Protein Kinase CK2 is a ubiquitous and highly conserved enzyme essential for cell viability.[1] It typically exists as a heterotetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[2] Unlike most kinases, CK2 is considered constitutively active, not requiring specific upstream phosphorylation or signaling events for its function.[2] CK2 phosphorylates hundreds of protein substrates, positioning it as a master regulator of complex signaling networks.[3][4] Its activity is crucial in modulating key oncogenic signaling pathways, including PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[1][4] Elevated CK2 levels are observed in numerous cancers, where it contributes to tumor progression by promoting cell proliferation and suppressing apoptosis, making it a prime target for anticancer drug development.[5][6]

This compound: Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of CK2. This mechanism involves the reversible binding of the inhibitor to the ATP-binding pocket on the catalytic subunits of the kinase. By occupying this site, this compound directly prevents the binding of the endogenous co-factor, adenosine (B11128) triphosphate (ATP), thereby blocking the transfer of the γ-phosphate to CK2 substrates and inhibiting downstream signaling.

While detailed co-crystal structures of this compound are not publicly available, the binding mode of ATP-competitive inhibitors in CK2 is well-understood. These inhibitors typically form hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. For instance, the well-studied CK2 inhibitor CX-4945 interacts with the backbone of Val116 in the hinge region.[7] Additional affinity and selectivity are achieved through hydrophobic and electrostatic interactions with other residues within the active site.[7]

Note: Some commercial suppliers have categorized this compound as an allosteric inhibitor. However, publicly available biochemical data, including its potent, low-nanomolar IC50 values, are characteristic of an ATP-competitive mechanism of action, which is the focus of this guide.

Caption: ATP-Competitive Inhibition of CK2 by this compound.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through biochemical assays. The data are summarized below for clarity and ease of comparison.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

|---|---|

| CK2α | 32 |

| CK2α' | 46 |

Table 2: Kinase Selectivity Profile of this compound

| Inhibitor Concentration | Kinase Panel | Results |

|---|---|---|

| 30 nM | 70 Kinases | >75% inhibition of DYRK1B and FLT3 |

| 300 nM | 70 Kinases | >50% inhibition of 9 kinases (excluding CK2α/α') |

Table 3: Cellular Activity of this compound

| Cell Line | Cancer Type | Effect |

|---|---|---|

| A549 | Lung Cancer | Potent Cytotoxicity |

| HCT-116 | Colorectal Cancer | Potent Cytotoxicity |

| MCF-7 | Breast Cancer | Potent Cytotoxicity |

Specific GI50/IC50 values for cellular activity are not publicly available at this time.

Key Signaling Pathway: PI3K/Akt Modulation

CK2 is a positive regulator of the PI3K/Akt/mTOR pathway, a signaling cascade fundamental to cell survival and proliferation.[1][3] CK2 can directly phosphorylate the kinase Akt1 at a non-canonical site, Serine 129 (S129).[8] This phosphorylation event enhances Akt's catalytic activity, promoting downstream signaling that inhibits apoptosis and drives cell growth.[8][9] By inhibiting CK2, this compound prevents the phosphorylation of Akt at S129, leading to a downregulation of this pro-survival pathway. This represents a key mechanism through which CK2 inhibitors exert their anti-proliferative and pro-apoptotic effects in cancer cells.

Caption: Inhibition of the CK2/Akt Pro-Survival Pathway by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the biochemical and cellular characterization of this compound.

Biochemical Kinase Assay (Radiometric Filter-Binding)

This assay quantifies the enzymatic activity of CK2 by measuring the incorporation of radioactive phosphate (B84403) from [γ-³²P]ATP into a specific peptide substrate.

Materials:

-

Recombinant human CK2 holoenzyme

-

CK2-specific peptide substrate (e.g., RRRDDDSDDD)

-

[γ-³²P]ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

100 µM non-radioactive ATP

-

This compound (serial dilutions in DMSO)

-

Stop Solution (75 mM phosphoric acid)

-

P81 phosphocellulose filter paper

-

Scintillation counter

Procedure:

-

Prepare a master mix containing Kinase Assay Buffer, CK2 enzyme, and peptide substrate.

-

In a 96-well plate, add 1 µL of serially diluted this compound or DMSO (vehicle control).

-

Add 24 µL of the master mix to each well and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of Kinase Assay Buffer containing [γ-³²P]ATP and non-radioactive ATP.

-

Incubate the plate at 30°C for 20-30 minutes.

-

Stop the reaction by spotting 40 µL of the reaction mixture from each well onto a sheet of P81 filter paper.

-

Wash the P81 paper extensively (e.g., 4 x 5 minutes) with Stop Solution to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper with acetone (B3395972) and let it air dry.

-

Quantify the incorporated radioactivity for each spot using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Caption: Experimental Workflow for IC50 Determination using a Radiometric Assay.

Cell Viability Assay (CCK-8/WST-8)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A549, HCT-116)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

Cell Counting Kit-8 (CCK-8) or similar reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the cells for 72 hours.

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% maximal inhibition of growth).[10]

Western Blot for Cellular Target Engagement

This protocol is used to detect the phosphorylation status of a known CK2 substrate (e.g., Akt at S129) in cells following inhibitor treatment.

Materials:

-

Cancer cell line

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt S129, anti-total-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running/transfer buffers

-

PVDF membrane

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere. Treat with varying concentrations of this compound for a specified time (e.g., 2-6 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt S129) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a digital imager.

-

Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading and to normalize the phospho-protein signal.

Conclusion

This compound is a potent and valuable chemical probe for the study of Protein Kinase CK2. Its ATP-competitive mechanism of action, well-defined biochemical potency, and activity in cellular contexts make it a powerful tool for elucidating the complex roles of CK2 in cell signaling and disease. The protocols and data presented in this guide provide a robust framework for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of CK2 biology and the development of novel therapeutic strategies targeting this critical kinase.

References

- 1. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review [mdpi.com]

- 9. Protein kinase CK2 subunits are positive regulators of AKT kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Role of Protein Kinase CK2 Inhibition in Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2 (formerly Casein Kinase II) is a constitutively active serine/threonine kinase that is a critical regulator of a vast array of cellular processes, including cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of numerous cancers, making it a compelling therapeutic target.[2] This technical guide provides an in-depth overview of the role of CK2 in key cell signaling pathways and the impact of its inhibition. While specific data for a compound designated "CK2-IN-10" is not publicly available, this document will focus on the effects of well-characterized, potent, and selective CK2 inhibitors to provide a comprehensive understanding of the therapeutic potential of targeting this kinase. We will explore its mechanism of action, present quantitative data for representative inhibitors, detail essential experimental protocols, and visualize the affected signaling cascades.

Introduction to Protein Kinase CK2

CK2 is a highly conserved and ubiquitously expressed kinase, typically existing as a tetrameric complex of two catalytic subunits (α and/or α') and two regulatory β subunits.[3][4] Unlike most kinases, CK2 is constitutively active and does not require specific upstream activation, allowing it to act as a master regulator of numerous signaling pathways.[3] Its extensive number of substrates, estimated to be over 300, underscores its pleiotropic effects on cellular function.[1] In cancer, elevated CK2 levels are associated with poor prognosis and contribute to the maintenance of the malignant phenotype by promoting cell proliferation, suppressing apoptosis, and enhancing angiogenesis.[2]

Mechanism of Action of CK2 Inhibitors

The majority of small molecule CK2 inhibitors are ATP-competitive, binding to the ATP-binding pocket of the catalytic subunits (CK2α and CK2α').[1] This binding prevents the transfer of a phosphate (B84403) group from ATP to CK2 substrates, thereby blocking the downstream signaling events that are dependent on CK2 activity. Inhibition of CK2 disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[2]

Quantitative Data on CK2 Inhibitors

The potency and selectivity of CK2 inhibitors are critical for their therapeutic efficacy and to minimize off-target effects. The following tables summarize key quantitative data for several well-characterized CK2 inhibitors.

Table 1: In Vitro Inhibitory Activity of Selected CK2 Inhibitors

| Inhibitor | Target | IC50 / Ki | Assay Conditions |

| CK2 Inhibitor 2 | CK2 | IC50: 0.66 nM | Not Specified |

| CX-4945 (Silmitasertib) | CK2α | IC50: 1 nM | Not Specified |

| DMAT | CK2 | Ki: 0.04 µM | Not Specified |

| TBB | CK2 | Not Specified | Not Specified |

| Quinalizarin | CK2 holoenzyme | IC50: 0.15 µM | Not Specified |

| Quinalizarin | CK2α | IC50: 1.35 µM | Not Specified |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitor constant.

Table 2: Cellular Activity of Selected CK2 Inhibitors

| Inhibitor | Cell Line | Effect | Concentration |

| CK2 Inhibitor 2 | PC-3 (Prostate Cancer) | Antiproliferative (IC50) | 4.53 µM |

| CK2 Inhibitor 2 | HCT-116 (Colon Cancer) | Antiproliferative (IC50) | 3.07 µM |

| CK2 Inhibitor 2 | MCF-7 (Breast Cancer) | Antiproliferative (IC50) | 7.50 µM |

| CK2 Inhibitor 2 | HCT-116 (Colon Cancer) | 55% Apoptosis | 20 µM (24 hours) |

| CX-4945 (Silmitasertib) | BT-474 (Breast Cancer Xenograft) | 88% Tumor Growth Inhibition | 25 mg/kg, twice daily |

| CX-4945 (Silmitasertib) | BT-474 (Breast Cancer Xenograft) | 97% Tumor Growth Inhibition | 75 mg/kg, twice daily |

Core Signaling Pathways Modulated by CK2 Inhibition

CK2 exerts its pro-survival effects by modulating several critical signaling pathways. Inhibition of CK2 can therefore have profound anti-cancer effects by disrupting these pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. CK2 positively regulates this pathway at multiple points. It directly phosphorylates Akt1 at Serine 129, which enhances its kinase activity.[5] Furthermore, CK2 can phosphorylate and inhibit the tumor suppressor PTEN, a phosphatase that negatively regulates the PI3K pathway.[6] Inhibition of CK2 leads to decreased phosphorylation of Akt and its downstream effectors, such as mTOR, resulting in reduced cell growth and proliferation.[7]

The NF-κB Signaling Pathway

The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting proliferation and inhibiting apoptosis. CK2 activates the NF-κB pathway through several mechanisms. It can phosphorylate the inhibitor of NF-κB, IκBα, which targets it for proteasomal degradation.[8] This allows the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-survival genes. CK2 can also directly phosphorylate the p65 subunit at Serine 529, enhancing its transcriptional activity.[9] Inhibition of CK2 suppresses NF-κB activation by preventing IκBα degradation and reducing p65 activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of CK2 inhibitors on cell signaling and function.

Western Blot Analysis of Akt Phosphorylation

This protocol is for detecting changes in the phosphorylation of Akt at Serine 129 following treatment with a CK2 inhibitor.

Materials:

-

Cell line of interest

-

Complete growth medium

-

CK2 inhibitor (e.g., CX-4945) and vehicle control (DMSO)

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-Akt (Ser129), anti-total Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the CK2 inhibitor or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt S129) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with anti-total Akt and anti-GAPDH antibodies to confirm equal loading.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol quantifies apoptosis induced by a CK2 inhibitor using flow cytometry.

Materials:

-

Cell line of interest

-

Complete growth medium

-

CK2 inhibitor and vehicle control (DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the CK2 inhibitor or vehicle control for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Conclusion

Protein Kinase CK2 is a pivotal regulator of multiple signaling pathways that are fundamental to cancer cell survival and proliferation. The inhibition of CK2 represents a promising therapeutic strategy. While the specific inhibitor this compound remains to be characterized in the public domain, the wealth of data on other potent and selective CK2 inhibitors provides a strong rationale for the continued development of compounds targeting this kinase. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the role of CK2 and the therapeutic potential of its inhibitors. Further research into novel CK2 inhibitors is warranted to expand the arsenal (B13267) of targeted cancer therapies.

References

- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CK2 Chemical Probes: Past, Present, and Future [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. The impact of PTEN regulation by CK2 on PI3K-dependent signaling and leukemia cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein Kinase CK2 Mediates Inhibitor-Kappa B Kinase and Aberrant Nuclear Factor-κB Activation by Serum Factor(s) in Head and Neck Squamous Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

CK2-IN-10: A Technical Guide on its Impact on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase CK2 (formerly Casein Kinase 2) is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers.[1] Its established role in promoting cell proliferation, survival, and angiogenesis, while concurrently inhibiting apoptosis, renders it a compelling target for therapeutic intervention in oncology.[1][2] The dysregulation of CK2 is associated with the progression of numerous cancers, and its inhibition has been shown to effectively reduce tumor growth.[2][3] This technical guide focuses on CK2-IN-10 (also known as Casein Kinase II Inhibitor VIII), a potent and selective inhibitor of CK2, and its effects on cancer cell proliferation.

This compound is a cell-permeable thiazolamide compound that acts as a reversible and ATP-competitive inhibitor of CK2.[4] It demonstrates significant potency against the catalytic subunits of CK2, as well as inhibitory activity against other kinases such as DYRK1B and Flt-3.[4][5] This document provides a comprehensive overview of the available data on this compound, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.

Quantitative Data

The inhibitory activity of this compound has been characterized both biochemically and in cell-based assays. The following tables summarize the available quantitative data.

| Target | IC50 Value | Assay Type |

| CK2α | 32 nM[4][6][7] | Biochemical Kinase Assay |

| CK2α' | 46 nM[4][6][7] | Biochemical Kinase Assay |

| DYRK1B | Inhibition >75% at 30 nM[7] | Biochemical Kinase Assay |

| Flt-3 | Inhibition >75% at 30 nM[7] | Biochemical Kinase Assay |

Table 1: Biochemical Inhibitory Activity of this compound. This table details the half-maximal inhibitory concentration (IC50) of this compound against its primary targets, the CK2α and CK2α' subunits, as well as its significant activity against other kinases.

| Cancer Cell Line | Cancer Type | IC50 Value |

| HCT-116 | Colorectal Carcinoma | 1.6 µM[4] |

| MCF-7 | Breast Adenocarcinoma | 2.4 µM[4] |

| A549 | Lung Carcinoma | 2.6 µM[4] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines. This table presents the IC50 values of this compound in various human cancer cell lines, demonstrating its cytotoxic effects.

Signaling Pathways Modulated by CK2

CK2 is a central node in several signaling pathways that are critical for cancer cell proliferation and survival.[3][8] Inhibition of CK2 by compounds such as this compound can disrupt these pathways, leading to cell cycle arrest and apoptosis.

Caption: Major signaling pathways regulated by CK2 and inhibited by this compound.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the effect of this compound on cancer cell proliferation. These protocols can be adapted for specific cell lines and experimental conditions.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7, A549)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the MTT cell proliferation assay.

Western Blot Analysis of CK2 Pathway Inhibition

Western blotting can be used to assess the effect of this compound on the phosphorylation of key downstream targets of CK2, such as Akt (at Ser129).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser129), anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Caption: Workflow for Western Blot analysis of CK2 pathway inhibition.

Conclusion

This compound is a potent inhibitor of Protein Kinase CK2 with demonstrated anti-proliferative effects across various cancer cell lines. Its ability to target a key driver of oncogenesis makes it a valuable tool for cancer research and a potential candidate for further drug development. The data and protocols presented in this guide provide a framework for researchers to investigate the effects of this compound and other novel CK2 inhibitors on cancer cell proliferation and to elucidate their mechanisms of action. Further studies are warranted to explore the full therapeutic potential of this compound in preclinical cancer models.

References

- 1. Ck2 inhibitor 10 | 1361229-76-6 | LEC22976 | Biosynth [biosynth.com]

- 2. adipogen.com [adipogen.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Casein Kinase II Inhibitor VIII The Casein Kinase II Inhibitor VIII controls the biological activity of Casein Kinase II. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. CK2 Inhibitor 10 [cogershop.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. CK2 inhibitor 10 CAS#: 1361229-76-6 [chemicalbook.com]

An In-depth Technical Guide to the Discovery and Synthesis of CK2-IN-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent and selective Protein Kinase CK2 inhibitor, CK2-IN-10. CK2 is a constitutively active serine/threonine kinase that is a critical regulator of numerous cellular processes, and its dysregulation has been implicated in a variety of diseases, particularly cancer. This compound, identified as 4-(2-(4-methoxybenzamido)thiazol-5-yl)benzoic acid, is a potent, ATP-competitive inhibitor of CK2. This document details the synthetic route for this compound, its inhibitory activity against CK2 and other kinases, and its effects on cancer cell proliferation. Standardized experimental protocols for key biological assays are also provided to facilitate further research and development.

Introduction to Protein Kinase CK2

Protein Kinase CK2 is a ubiquitous and highly conserved serine/threonine kinase that plays a pivotal role in a vast array of cellular functions, including cell cycle control, DNA repair, and the regulation of circadian rhythms. Unlike many other kinases, CK2 is constitutively active and is typically found as a tetrameric complex of two catalytic subunits (α and/or α') and two regulatory β subunits. The dysregulation of CK2 activity has been strongly linked to tumorigenesis, as it can promote cell proliferation and suppress apoptosis. This makes CK2 a compelling therapeutic target for the development of novel anticancer agents.

Discovery of this compound

This compound, also known as 4-(2-(4-methoxybenzamido)thiazol-5-yl)benzoic acid, was identified through structure-based drug design efforts aimed at developing potent and selective inhibitors of CK2 with novel phenyl-azole scaffolds.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is outlined below. This protocol is based on established methods for the synthesis of similar thiazole (B1198619) derivatives.

Reagents and Materials

-

4-Acetylbenzoic acid

-

Dimethyl oxalate

-

Sodium methoxide

-

Methanol

-

Acetic acid

-

Ethyl acetate (B1210297)

-

4-Methoxybenzoyl chloride

-

Thionyl chloride

-

Acetonitrile

-

Triethylamine

-

Silica (B1680970) gel for column chromatography

Synthetic Protocol

Step 1: Synthesis of (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic acid

-

To a solution of sodium methoxide, freshly prepared from sodium in methanol, add dimethyl oxalate.

-

Heat the mixture and add 4-acetylbenzoic acid under stirring.

-

Continue heating the reaction mixture overnight.

-

Filter the resulting precipitate and wash with petroleum ether and toluene (B28343) to obtain the product.

Step 2: Synthesis of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid

-

Dissolve the product from Step 1 in ethanol and acetic acid and heat the solution.

-

Add a solution of ethylenediamine in ethanol dropwise over 15 minutes.

-

Continue heating the reaction mixture for 24 hours.

-

Cool the mixture to room temperature, filter the precipitate, and wash with ethanol and ethyl acetate to yield the product.

Step 3: Synthesis of 4-(2-aminothiazol-5-yl)benzoic acid

While the exact protocol for this specific intermediate was not detailed in the searched literature, a general approach involves the Hantzsch thiazole synthesis. This would typically involve the reaction of a thiourea (B124793) with an α-haloketone derived from the product of Step 2.

Step 4: Synthesis of 4-(2-(4-methoxybenzamido)thiazol-5-yl)benzoic acid (this compound)

-

To a solution of 4-(2-aminothiazol-5-yl)benzoic acid in a suitable solvent such as acetonitrile, add a base like triethylamine.

-

Add 4-methoxybenzoyl chloride dropwise to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure and dissolve the residue in ethyl acetate.

-

Wash the organic layer with saturated aqueous potassium carbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Biological Activity and Data Presentation

This compound is a potent, ATP-competitive inhibitor of Protein Kinase CK2. Its biological activity has been characterized through various in vitro assays.

Kinase Inhibitory Activity

The inhibitory potency of this compound against the catalytic subunits of CK2 was determined using a biochemical kinase assay.

| Target | IC50 (nM) |

| CK2α | 32 |

| CK2α' | 46 |

| Table 1: In vitro inhibitory activity of this compound against CK2 catalytic subunits. |

Kinase Selectivity Profile

The selectivity of this compound was assessed against a panel of other kinases. At a concentration of 30 nM, significant inhibition (>75%) was observed for only two other kinases, DYRK1B and FLT3, in a panel of 70 kinases. At a higher concentration of 0.30 µM, a greater than 50% inhibitory effect was seen against 9 out of 70 kinases.

| Kinase | Inhibition at 30 nM |

| DYRK1B | >75% |

| FLT3 | >75% |

| Table 2: Selectivity of this compound against other kinases. |

Cellular Activity

This compound has demonstrated potent cytotoxic effects against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 2.6 |

| HCT-116 | Colorectal Carcinoma | 1.6 |

| MCF-7 | Breast Cancer | 2.4 |

| Table 3: Cytotoxic activity of this compound in cancer cell lines. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Biochemical CK2 Kinase Assay (ADP-Glo™ Format)

This luminescent-based assay measures the amount of ADP produced during the kinase reaction, which is proportional to the kinase activity.

Materials:

-

Recombinant human CK2α

-

CK2 substrate peptide (e.g., RRRADDSDDDDD)

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 96-well plate, add 5 µL of Kinase Buffer containing the CK2 substrate and ATP to each well. Add 2.5 µL of the diluted this compound or vehicle control (DMSO in Kinase Buffer) to the appropriate wells.

-

Initiate Kinase Reaction: Add 2.5 µL of diluted recombinant CK2α enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ATP Generation and Luminescence Measurement: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes in the dark.

-

Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

preliminary studies on CK2-IN-10's biological activity

An in-depth analysis of the preliminary biological activity of CK2 inhibitors, with a focus on CX-4945 (Silmitasertib) as a representative compound, is presented below. Information regarding a specific molecule designated "CK2-IN-10" is not available in the public domain at this time. Therefore, this guide utilizes the extensive research conducted on the well-characterized and clinically evaluated CK2 inhibitor, CX-4945, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to Protein Kinase CK2

Protein kinase CK2 (formerly known as casein kinase 2) is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes.[1][2][3] It exists as a tetrameric complex composed of two catalytic subunits (α and/or α') and two regulatory (β) subunits, although the catalytic subunits can also be active as monomers.[1][4][5] CK2 is considered a constitutively active kinase and is implicated in cell growth, proliferation, survival, and apoptosis.[1][6][7] Dysregulation of CK2 activity is frequently observed in various types of cancer, making it an attractive target for therapeutic intervention.[1][6][7][8]

CX-4945: A Potent and Selective CK2 Inhibitor

CX-4945 (Silmitasertib) is a potent, selective, and orally bioavailable small molecule inhibitor of CK2 that has been evaluated in clinical trials for various cancers.[1][8] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2α subunit and preventing the phosphorylation of CK2 substrates.[1][8]

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data regarding the biological activity of CX-4945 and other representative CK2 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Inhibitor | Target Kinase | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| CX-4945 | CK2α | 1 | 0.38 | Radiometric | [8] |

| DMAT | CK2 | 120 | 40 | Radiometric | [9] |

| TBB | CK2 | 160 | - | Radiometric | [9] |

| Quinalizarin | CK2 Holoenzyme | 150 | - | - | [9] |

| Quinalizarin | CK2α | 1350 | - | - | [9] |

Table 2: Kinase Selectivity Profile of CX-4945

| Kinase | % Inhibition at 1 µM |

| CK2α | >99 |

| FLT3 | 85 |

| PIM1 | 70 |

| CDK2 | <50 |

| GSK-3β | <50 |

| Data is representative and compiled from various kinase screening panels. |

Key Signaling Pathways Modulated by CK2

CK2 is a pleiotropic kinase that phosphorylates a vast number of substrates, thereby influencing multiple signaling pathways critical for cancer cell survival and proliferation. Inhibition of CK2 by compounds like CX-4945 can modulate these pathways.

-

PI3K/Akt/mTOR Pathway: CK2 can directly phosphorylate and activate Akt, a key downstream effector of PI3K.[10] It also phosphorylates PTEN, inhibiting its tumor suppressor function.[5] Inhibition of CK2 can, therefore, lead to downregulation of this pro-survival pathway.[11]

-

NF-κB Pathway: CK2 can phosphorylate IκBα, the inhibitor of NF-κB, promoting its degradation and leading to the activation of NF-κB, a key regulator of inflammation and cell survival.[5] CK2 also directly phosphorylates the p65 subunit of NF-κB, enhancing its transcriptional activity.[5]

-

JAK/STAT Pathway: CK2 has been shown to be essential for the activation of the JAK/STAT pathway, which is involved in cell proliferation and differentiation, by phosphorylating JAK proteins.[12]

Below are diagrams illustrating these pathways and a general experimental workflow.

References

- 1. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Protein kinase CK2: structure, regulation and role in cellular decisions of life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Potent and Selective Inhibitors of CK2 Kinase Identified through Structure-Guided Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Therapeutic Potential of Allosteric CK2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. While traditional ATP-competitive inhibitors have shown promise, concerns regarding off-target effects have spurred the development of allosteric inhibitors. This technical guide provides an in-depth overview of the therapeutic potential of allosteric CK2 inhibitors, with a focus on the aryl 2-aminothiazole (B372263) class of compounds. We present key preclinical data, detailed experimental methodologies for their characterization, and an exploration of the signaling pathways they modulate. While specific data on CK2-IN-10 is limited, this document uses well-characterized compounds from the same allosteric class to provide a comprehensive framework for researchers in the field.

Introduction to Allosteric CK2 Inhibition

Protein Kinase CK2 is a key regulator of numerous signaling pathways critical for cell growth and survival, such as the NF-κB, Wnt, and PI3K/Akt pathways.[1][2] In many cancer types, CK2 is overexpressed and contributes to malignant progression.[3] The development of inhibitors targeting CK2 is therefore a promising strategy in oncology.

Unlike traditional ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors target other less conserved sites on the enzyme. This can lead to greater selectivity and a more nuanced modulation of kinase activity.[3] The aryl 2-aminothiazole class of compounds represents a novel class of allosteric CK2 inhibitors.[4][5] These inhibitors bind to a distinct pocket at the interface of the αC helix and the glycine-rich loop, inducing a conformational change that leads to inhibition.[4][5] This guide will focus on the characterization and therapeutic potential of this class of inhibitors.

Quantitative Data on Representative Allosteric CK2 Inhibitors

The following tables summarize the available quantitative data for a representative lead compound from the aryl 2-aminothiazole class, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (referred to as Compound 27), and for this compound where data is available.

Table 1: In Vitro Potency and Cellular Activity

| Compound | Target | Assay Type | IC50 / EC50 | Reference |

| Compound 27 | Purified CK2α | Kinase Assay | 0.6 µM | [6] |

| 786-O renal carcinoma cells | Apoptosis/Cell Death | 5 µM | [6] | |

| 786-O renal carcinoma cells | STAT3 Activation Inhibition | 1.6 µM | [6] | |

| This compound (Compound 31) | CK2 | Kinase Assay (non-ATP competitive) | 13.0 µM | Not explicitly cited |

| A549 lung cancer cells | Antiproliferative Assay | 23.1 µM | Not explicitly cited |

Table 2: Selectivity Profile of Compound 27

| Kinase | % Inhibition at 5 µM | Reference |

| CK2α | >90% | [6] |

| ErbB2 | 70% | [6] |

| Aurora-B | 62% | [6] |

| Pim-1 | 60% | [6] |

| PI3K | 53% | [6] |

| Clk2 | Not significantly inhibited | [6] |

| Dyrk1A | Weakly inhibited | [6] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel therapeutic agents. The following are detailed protocols for key experiments in the characterization of allosteric CK2 inhibitors.

In Vitro Radiometric Protein Kinase Assay

This assay quantifies the enzymatic activity of CK2 by measuring the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate peptide.

Materials:

-

Recombinant human CK2α

-

CK2-specific substrate peptide (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

Kinase Buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

P81 phosphocellulose paper

-

85 mM Phosphoric Acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 30 µg of total protein extract in 20 µL of kinase buffer.

-

Add 30 µL of a CK2 mix containing 25 mM Tris-HCl (pH 8.5), 150 mM NaCl, 5 mM MgCl₂, 50 µM ATP, 1 mM DTT, the CK2 substrate peptide, and 10 µCi/500 µl [γ-³²P]ATP.

-

To test inhibitors, add varying concentrations of the compound (dissolved in DMSO) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction and incubate at 37°C for 5-10 minutes.

-

Stop the reaction by spotting an aliquot of the mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 paper three times with 85 mM phosphoric acid and once with ethanol to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a vehicle control (DMSO) and determine the IC50 value.[7]

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the inhibitor on cell proliferation and viability.

Materials:

-

786-O renal cell carcinoma cells (or other relevant cell line)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS in HCl or DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the allosteric CK2 inhibitor for a specified duration (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.[8][9][10][11][12]

Western Blot for Inhibition of STAT3 Phosphorylation

This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), a downstream target of CK2 signaling, to confirm the inhibitor's effect in a cellular context.

Materials:

-

786-O cells

-

Allosteric CK2 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence detection reagent

-

PVDF membrane

-

Western blotting equipment

Procedure:

-

Treat 786-O cells with the allosteric CK2 inhibitor at various concentrations for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 to normalize for protein loading.

-

Quantify the band intensities to determine the dose-dependent inhibition of STAT3 phosphorylation.[4][5][13]

Visualization of Pathways and Workflows

Signaling Pathways Modulated by Allosteric CK2 Inhibition

CK2 is a central kinase that influences several key signaling pathways implicated in cancer. Allosteric inhibition of CK2 is expected to downregulate these pro-survival and proliferative pathways.

Caption: Allosteric inhibition of CK2 downregulates key oncogenic signaling pathways.

Experimental Workflow for Allosteric Inhibitor Characterization

The following diagram outlines the general workflow for the discovery and characterization of novel allosteric CK2 inhibitors.

Caption: General workflow for the characterization of allosteric CK2 inhibitors.

Conclusion

Allosteric inhibitors of Protein Kinase CK2, such as the aryl 2-aminothiazole class of compounds, represent a promising avenue for the development of novel cancer therapeutics. Their distinct mechanism of action offers the potential for improved selectivity over traditional ATP-competitive inhibitors. The data and protocols presented in this guide provide a comprehensive framework for researchers to evaluate the therapeutic potential of these and other allosteric CK2 inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate their efficacy and safety profiles.

References

- 1. Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Kinase CK2 Inhibition Down Modulates the NF-κB and STAT3 Survival Pathways, Enhances the Cellular Proteotoxic Stress and Synergistically Boosts the Cytotoxic Effect of Bortezomib on Multiple Myeloma and Mantle Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. Association of protein kinase CK2 inhibition with cellular radiosensitivity of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. broadpharm.com [broadpharm.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

The Target Specificity of CK2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase CK2 (formerly Casein Kinase II) is a highly pleiotropic, constitutively active serine/threonine kinase that is a critical regulator of numerous cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation is implicated in a wide range of human diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2][3] CK2 exists as a heterotetrameric holoenzyme composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[4][5] The development of potent and selective inhibitors is crucial for both dissecting its complex cellular functions and for advancing new therapeutic strategies.

This technical guide provides an in-depth exploration of the target specificity of well-characterized CK2 inhibitors, with a primary focus on the clinical-stage compound CX-4945 (Silmitasertib). We will delve into quantitative data on its kinase selectivity, detail the experimental protocols used to assess its activity, and visualize key signaling pathways and experimental workflows.

Data Presentation: Kinase Selectivity Profiles

The specificity of a kinase inhibitor is paramount to its utility as a research tool and its safety and efficacy as a therapeutic agent. Off-target effects can lead to confounding experimental results and clinical toxicity.[6] The following tables summarize the quantitative data on the target specificity of prominent CK2 inhibitors.

Table 1: Potency of Selected CK2 Inhibitors

| Compound | Target | IC50 / Ki | Assay Type | Reference |

| CX-4945 | CK2α | Ki = 0.38 nM | Enzymatic | [7] |

| CK2α' | NanoBRET IC50 = 45 nM | Cellular | [8] | |

| SGC-CK2-1 | CK2α | IC50 = 36 nM | Cellular (NanoBRET) | [9] |

| CK2α' | IC50 = 16 nM | Cellular (NanoBRET) | [9] | |

| Compound 10 (3-phenyl analogue) | CK2 | IC50 = 45 nM | Enzymatic | [10] |

| DMAT | CK2 | Ki = 0.04 µM | Enzymatic | [4] |

| Quinalizarin | CK2 holoenzyme | IC50 = 0.15 µM | Enzymatic | [4] |

| CK2α | IC50 = 1.35 µM | Enzymatic | [4] | |

| AZ-7h | CK2 | Kd = 6.33 pM | Binding Assay | [4] |

| DAPK2 | IC50 = 8.0 nM | Enzymatic | [4] | |

| DAPK3 | IC50 = 18 nM | Enzymatic | [4] |

Table 2: Off-Target Profile of Selected CK2 Inhibitors

| Compound | Concentration | Off-Targets with >50% Inhibition | Kinase Panel Size | Reference |

| CX-4945 | Not Specified | Gini coefficient = 0.615 (lower indicates less selectivity) | Not Specified | [4] |

| SGC-CK2-1 | 1 µM | No kinases with >80% inhibition; DYRK2 was the only significant off-target with IC50 < 1 µM. | Not Specified | [8] |

| AZ-7h | 0.1 µM | 12 kinases (all CMGC family members) | 402 | [4] |

| TBB | 10 µM | 8 kinases with >90% inhibition (including DYRKs, PIMs, HIPK2) | Not Specified | [4][11] |

| DMAT | 10 µM | 10 kinases with >90% inhibition | Not Specified | [4] |

| Quinalizarin | 1 µM | None | 140 | [4] |

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate assessment of inhibitor specificity and potency.

In Vitro Radiometric Kinase Assay

This assay is a gold-standard method for determining the in vitro potency of kinase inhibitors.

Principle: This method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP onto a specific peptide substrate by the kinase.

Materials:

-

Recombinant human CK2 holoenzyme[12]

-

[γ-³²P]ATP[12]

-

P81 phosphocellulose paper[12]

-

Kinase assay buffer[12]

-

Stop solution (e.g., phosphoric acid)[12]

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.

-

Add varying concentrations of the CK2 inhibitor (e.g., CX-4945) or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Pre-incubate the mixture for approximately 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

-

Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[12]

Cellular Proliferation Assay (CCK-8)

This assay assesses the effect of a CK2 inhibitor on cell viability and proliferation.

Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Materials:

-

Cells of interest seeded in a 96-well plate

-

CK2 inhibitor (e.g., CX-4945)

-

Cell culture medium

-

CCK-8 solution[12]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the CK2 inhibitor or a vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours in the incubator.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the GI50 or IC50 value.[12]

NanoBRET™ Target Engagement Assay

This assay measures the binding of a test compound to a target protein in live cells.

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescently labeled tracer that binds to the same protein. An inhibitor competing with the tracer for binding will disrupt BRET.

Materials:

-

HEK-293 cells

-

Plasmid encoding the CK2-NanoLuc® fusion protein[8]

-

Transfection reagent (e.g., FuGENE HD)[8]

-

NanoBRET™ tracer

-

CK2 inhibitor

Procedure:

-

Transfect HEK-293 cells with the plasmid encoding the CK2-NanoLuc® fusion protein.

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with the CK2 inhibitor at various concentrations.

-

Add the NanoBRET™ tracer to the wells.

-

Measure the luminescence and fluorescence signals.

-

Calculate the BRET ratio and plot it against the inhibitor concentration to determine the cellular IC50 value.[8]

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

The study of CK2 inhibitors is a dynamic field with significant implications for basic research and clinical oncology. While early inhibitors like TBB and DMAT showed potency, they suffered from significant off-target effects.[4][11] The development of compounds like CX-4945 marked a step forward in selectivity and clinical translation.[4][7] More recently, highly selective chemical probes such as SGC-CK2-1 are enabling a more precise dissection of CK2 biology, revealing that some effects previously attributed to CK2 inhibition may have been due to off-target activities of less selective compounds.[8][14] A thorough understanding of the target specificity, supported by rigorous and standardized experimental protocols as outlined in this guide, is essential for the continued development of CK2-targeted therapies and for the accurate interpretation of research findings in this critical area of cell signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. neb.com [neb.com]

- 6. benchchem.com [benchchem.com]

- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a potent and selective chemical probe for the pleiotropic kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. portlandpress.com [portlandpress.com]

- 12. benchchem.com [benchchem.com]

- 13. 4.2. Radioactive Kinase Assay [bio-protocol.org]

- 14. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of CK2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Protein Kinase CK2 is a crucial regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a common feature in various cancers, making it a compelling therapeutic target.[2] CK2 exerts its influence by phosphorylating a vast array of substrates, thereby modulating key signaling pathways including PI3K/Akt/mTOR, NF-κB, and JAK/STAT.[3][4]

Mechanism of Action

Most small molecule inhibitors of CK2, including potent examples like CX-4945, are ATP-competitive.[5][6] They function by binding to the ATP-binding pocket within the catalytic subunits (α and/or α') of the CK2 holoenzyme.[5][6] This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to CK2 substrates, thereby disrupting downstream signaling cascades that are dependent on CK2 activity.[5] The inhibition of these pathways is expected to lead to decreased cell proliferation and the induction of apoptosis in cancer cells reliant on CK2 signaling.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data for potent CK2 inhibitors, providing a reference for the anticipated potency and cellular effects.

Table 1: In Vitro Kinase Inhibitory Activity

| Compound Example | Target | Assay Type | IC50 (nM) | Reference |

| CX-4945 (Silmitasertib) | CK2α | Biochemical Kinase Assay | 0.38 | [7] |

| Representative Potent Inhibitor | CK2α | Biochemical Kinase Assay | 0.66 | [5] |

| AB668 | CK2 Holoenzyme | Biochemical Kinase Assay | 41 (Ki) | [7] |

| DMAT | CK2 | Biochemical Kinase Assay | 40 (Ki) | [8] |

Table 2: Cellular Activity

| Compound Example | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| CX-4945 | HCT116 (Colon) | Cell Viability | Not Specified | [9] |

| CX-4945 | A-549 (Lung) | Cell Viability | 31 | [10] |

| CX-4945 | CCRF-CEM (Leukemia) | Cell Viability | 4 | [10] |

| TBB | PC3-LN4 (Prostate) | Cell Viability | ~40 (at 24h) | [11] |

| TBCA | PC3-LN4 (Prostate) | Cell Viability | >80 (at 24h) | [11] |

| CAM4066 | Not Specified | Growth Inhibition | 8.8 | [12] |

| CAM4172 | Not Specified | Growth Inhibition | 10 | [12] |

Key Signaling Pathways Modulated by CK2 Inhibition

CK2 is a central node in numerous signaling pathways critical for cell survival and proliferation.[3][4] Its inhibition leads to the downregulation of these pro-survival signals.

Experimental Protocols

Detailed methodologies for key experiments to assess the pharmacodynamics of a CK2 inhibitor are provided below.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the kinase activity of CK2 and the inhibitory potential of a test compound.[5]

Materials:

-

Recombinant human CK2α

-

CK2 substrate peptide (e.g., RRRADDSDDDDD)

-

ATP

-

Test compound (e.g., this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO, then dilute further in Kinase Buffer.

-

Reaction Setup: In a 96-well plate, add Kinase Buffer, CK2 substrate, and ATP. Add the diluted test compound or vehicle control.

-

Initiate Reaction: Add recombinant CK2α enzyme to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

-

Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.[5]

Cell Viability Assay (CCK-8 Assay)

This protocol outlines a method to assess the effect of a CK2 inhibitor on the viability and proliferation of cancer cell lines.[2][5]

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Test compound (e.g., this compound)

-

DMSO (vehicle control)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[5]

-

Compound Treatment: Treat cells with serial dilutions of the test compound or vehicle control for a desired time period (e.g., 48 or 72 hours).[5]

-

CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]

Western Blot Analysis of Downstream Signaling

This protocol is for detecting changes in the phosphorylation of key CK2 downstream targets, such as Akt at Serine 129.[1][2]

Materials:

-

Cancer cell line of interest

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt S129, anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with the test compound, then lyse the cells and quantify protein concentration.[2]

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[1][13]

-

Blocking: Block the membrane to prevent non-specific antibody binding.[1]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[1]

-

Detection: Detect protein bands using a chemiluminescence detection system.[2]

-

Analysis: Analyze the changes in phosphorylation levels of target proteins relative to total protein and loading controls.

This technical guide provides a comprehensive overview of the pharmacodynamics of CK2 inhibition and detailed protocols for its investigation. Researchers can adapt these methodologies to characterize novel CK2 inhibitors and further elucidate the critical role of CK2 in cellular signaling and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Cancer selective cell death induction by a bivalent CK2 inhibitor targeting the ATP site and the allosteric αD pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Casein Kinase 2 Signaling in White Matter Stroke [frontiersin.org]

- 10. Inhibition of Protein Kinase CK2 Affects Thymidylate Synthesis Cycle Enzyme Level and Distribution in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein kinase CK2 inhibition induces cell death via early impact on mitochondrial function* - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

In-depth Technical Guide on the Impact of CK2-IN-10 on Apoptosis and Cell Cycle: Information Currently Unavailable

A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific data on the biological effects of a compound designated "CK2-IN-10" on apoptosis and the cell cycle. While this compound is listed by some chemical suppliers as an allosteric inhibitor of Protein Kinase CK2 (CK2) for research purposes, there are no associated peer-reviewed publications that detail its synthesis, characterization, or its impact on cellular processes.